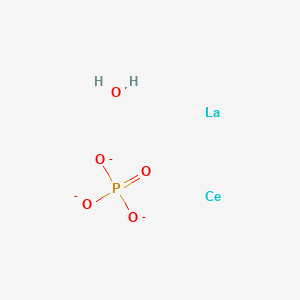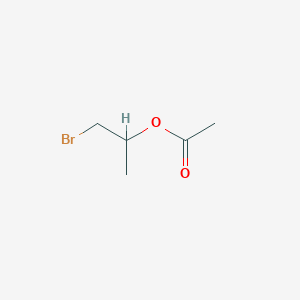
(2,2'-Bipyridine)dichloroplatinum(II)
Overview
Description
(2,2’-Bipyridine)dichloroplatinum(II) is a coordination compound with the empirical formula C10H8Cl2N2Pt It is known for its distinctive structure, where a platinum(II) ion is coordinated with two chloride ions and a bidentate ligand, 2,2’-bipyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,2’-Bipyridine)dichloroplatinum(II) can be synthesized through the reaction of potassium tetrachloroplatinate(II) with 2,2’-bipyridine in an aqueous solution. The reaction typically involves the following steps:
- Dissolving potassium tetrachloroplatinate(II) in water.
- Adding 2,2’-bipyridine to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtering and washing the resulting precipitate to obtain pure (2,2’-Bipyridine)dichloroplatinum(II).
Industrial Production Methods
While specific industrial production methods for (2,2’-Bipyridine)dichloroplatinum(II) are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2,2’-Bipyridine)dichloroplatinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like triphenylphosphine or ethylenediamine under mild conditions.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Coordination Reactions: Often conducted in solvents like ethanol or acetonitrile at room temperature.
Major Products
Substitution Reactions: Products include new platinum complexes with different ligands.
Oxidation and Reduction Reactions: Products vary depending on the specific redox process but may include different oxidation states of platinum.
Coordination Reactions: Result in the formation of multi-metallic complexes or coordination polymers.
Scientific Research Applications
(2,2’-Bipyridine)dichloroplatinum(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which (2,2’-Bipyridine)dichloroplatinum(II) exerts its effects involves coordination with biological molecules. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This interaction is a key factor in its anti-cancer activity. Additionally, the compound can interact with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Dichloro(ethylenediamine)platinum(II)
- Dichloro(2,2’-bipyridine)palladium(II)
- cis-Dichlorobis(2,2’-bipyridine)ruthenium(II)
Uniqueness
(2,2’-Bipyridine)dichloroplatinum(II) is unique due to its specific ligand environment and the resulting chemical properties. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable in both research and industrial applications. Its ability to form stable complexes with a variety of ligands and its potential therapeutic applications further distinguish it from other coordination compounds.
Properties
IUPAC Name |
dichloroplatinum;2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH.Pt/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQNEQKKLNWXEM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422000 | |
| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13965-31-6 | |
| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of benzoporphyrin derivatives relate to their photodynamic activity against cancer cells?
A2: The second abstract explores the photodynamic activity of cationic benzoporphyrin-based photosensitizers against bladder cancer cells. It highlights that modifying the benzoporphyrin structure through alkylation or complexation with (2,2′-bipyridine)dichloroplatinum(II) impacts their singlet oxygen generation and consequently, their phototoxicity. [] This suggests a structure-activity relationship where specific modifications on the benzoporphyrin scaffold can enhance its therapeutic potential as a photosensitizer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B76275.png)










![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-methylcarbamate](/img/structure/B76296.png)

